Benzenemethanamine, 4-methoxy-N-propyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-methoxy-N-propyl- typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form n-propylbenzene.
Methoxylation: The n-propylbenzene is then subjected to methoxylation using methanol and a strong acid catalyst like sulfuric acid (H2SO4) to introduce the methoxy group at the para position.
Amination: Finally, the methoxy-substituted propylbenzene undergoes amination with ammonia or an amine source under high temperature and pressure to yield Benzenemethanamine, 4-methoxy-N-propyl-.
Industrial Production Methods
Industrial production of Benzenemethanamine, 4-methoxy-N-propyl- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4-methoxy-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group activates the benzene ring towards electrophiles, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products
Oxidation: 4-Methoxybenzaldehyde, 4-Methoxybenzoic acid.
Reduction: 4-Methoxy-n-propylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzenemethanamine, 4-methoxy-N-propyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-methoxy-N-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to certain receptors, while the propyl group influences its pharmacokinetic properties. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitters and other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Similar structure but lacks the propyl group.
4-Methoxyphenethylamine: Contains an ethyl group instead of a propyl group.
4-Methoxybenzenemethanamine: Lacks the propyl group but has similar functional groups.
Uniqueness
Benzenemethanamine, 4-methoxy-N-propyl- is unique due to the presence of both the methoxy and propyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-methoxy-2-propylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-4-9-7-11(13-2)6-5-10(9)8-12/h5-7H,3-4,8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEENWMBKQRHEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)OC)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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